molecular formula C17H12BrNO3 B5345371 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B5345371
M. Wt: 358.2 g/mol
InChI Key: YTMDMUVBKHIVJT-RMKNXTFCSA-N
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Description

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a bromine atom, a methoxy group, and a styryl group attached to a benzoxazinone core

Properties

IUPAC Name

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-21-15-8-7-12(18)10-11(15)6-9-16-19-14-5-3-2-4-13(14)17(20)22-16/h2-10H,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMDMUVBKHIVJT-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one can be achieved through a multi-step process. One common method involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-methoxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation reaction with 2-aminophenol to form the corresponding benzoxazinone intermediate.

    Styryl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bond into a single bond, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding single-bonded derivative.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to other bioactive benzoxazinones.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
  • 2-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
  • 2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Uniqueness

The presence of the bromine atom and the methoxy group in 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, biological activity, and electronic properties, making it unique for specific applications.

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